SU14813
Overview
Description
SU-014813 is an oral, indolinone-based, multi-targeted tyrosine kinase inhibitor. It has shown potent antiangiogenic and antitumor activity by inhibiting various receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, KIT, and fms-like tyrosine kinase 3 .
Mechanism of Action
Target of Action
SU14813 double bond Z, also known as SU-14813 or this compound, is an oral, multitargeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), Kit, and fms-like tyrosine kinase 3 (FLT-3) . These receptors play a key role in angiogenesis and the growth and metastasis of solid and hematologic tumors .
Mode of Action
This compound inhibits these targets by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .
Biochemical Pathways
The inhibition of these targets by this compound affects multiple biochemical pathways. For instance, the inhibition of VEGFR disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Similarly, the inhibition of PDGFR, KIT, and FLT-3 disrupts their respective signaling pathways, which are involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with no active metabolites . The plasma concentration required for in vivo target inhibition is estimated to be 100 to 200 ng/mL . The agent exhibits dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .
Result of Action
The inhibition of target RTK activity in vivo by this compound is associated with a reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . This results in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines .
Action Environment
For instance, the solubility of this compound in DMSO suggests that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
SU14813 has broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity through binding to and inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . It plays a major role in angiogenesis, tumor growth, and metastasis .
Cellular Effects
In cellular assays, this compound inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding to and inhibition of VEGFR, PDGFR, KIT, and FLT3 . This leads to the inhibition of target RTK activity in vivo, reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells .
Dosage Effects in Animal Models
In nonclinical studies, this compound demonstrated broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL .
Transport and Distribution
This compound showed moderate systemic clearance and volume of distribution, suggesting good distribution into tissues
Preparation Methods
The synthesis of SU-014813 involves the use of glutathione S-transferase fusion proteins containing the complete cytoplasmic domains of receptor tyrosine kinases . The compound is prepared through a series of chemical reactions that include the formation of indolinone structures and the incorporation of various functional groups to enhance its inhibitory activity. Industrial production methods involve optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
SU-014813 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
SU-014813 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and their role in various signaling pathways.
Biology: It is used to investigate the effects of tyrosine kinase inhibition on cell proliferation, migration, and survival.
Medicine: It has been studied in clinical trials for its potential use in treating advanced solid tumors, metastatic breast cancer, melanoma, and gastrointestinal stromal tumors
Comparison with Similar Compounds
SU-014813 is similar to other multi-targeted tyrosine kinase inhibitors such as sunitinib (SU11248) and sorafenib. SU-014813 has been developed to improve pharmacokinetics and safety characteristics compared to these compounds . Similar compounds include:
Sunitinib: Another multi-targeted tyrosine kinase inhibitor with a similar target profile.
Sorafenib: A tyrosine kinase inhibitor that targets similar receptors but has different pharmacokinetic properties.
SU-014813 is unique in its broad-spectrum inhibitory activity and its potential for use in combination therapies to enhance the efficacy of other anticancer agents .
Properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPALGJUAXMMC-PMFHANACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025698 | |
Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452105-23-6, 627908-92-3 | |
Record name | SU-14813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SU 14813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU-14813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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